![molecular formula C49H55N9O7 B3103577 methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1444832-51-2](/img/structure/B3103577.png)

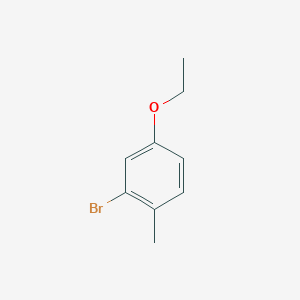

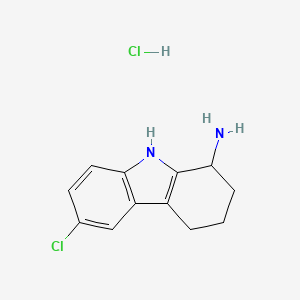

methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Descripción general

Descripción

The compound “methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole, pyrrolidine, and benzoxazine rings, which contribute to its unique chemical properties.

Mecanismo De Acción

Target of Action

Elbasvir, also known as MK-8742, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex . The NS5A protein is essential for viral replication and virion assembly . In addition, a computational target-based drug repurposing investigation predicted that Elbasvir could bind stably and preferentially to three proteins necessary for viral replication of SARS-CoV-2 .

Mode of Action

Elbasvir prevents the replication of viral cells by interacting with the NS5A protein on HCV replicon cells . This protein is crucial for reducing human interferon antiviral activity . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .

Biochemical Pathways

Elbasvir affects the HCV replication pathway by inhibiting the NS5A protein, which is essential for viral replication and virion assembly . This inhibition disrupts the replication of the HCV RNA genome and the assembly of the virus .

Pharmacokinetics

Elbasvir is classified as a direct-acting antiviral (DAA) and is more than 99.9% bound to plasma proteins . It undergoes modest hepatic metabolism mediated by CYP3A4 . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir . It is excreted primarily unchanged, with over 90% found in feces .

Result of Action

The inhibition of the NS5A protein by Elbasvir leads to a disruption in the replication of the HCV RNA genome and the assembly of the virus . This results in a significant reduction in viral load and can lead to a sustained virologic response (SVR), which is associated with long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy of Elbasvir can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s effectiveness can be impacted by the patient’s previous treatment history with ribavirin, peginterferon alfa-2a, peginterferon alfa-2b, or other NS3/4A inhibitors like boceprevir, simeprevir, or telaprevir .

Análisis Bioquímico

Biochemical Properties

Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a protein essential for viral replication and virion assembly . It has shown potent inhibitory activity against a broad range of HCV genotypes .

Cellular Effects

Elbasvir prevents viral replication in HCV genotypes 1a, 1b, and 4 . It blocks the NS5A protein, which is necessary for HCV replication and assembly .

Temporal Effects in Laboratory Settings

Elbasvir has shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . The long-term health benefits associated with SVR and eradication of HCV infection include reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Metabolic Pathways

Elbasvir is degraded by the liver enzyme CYP3A4 . Combination with drugs that induce this enzyme can lead to ineffectively low plasma levels of Elbasvir .

Transport and Distribution

Elbasvir has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . It is more than 99.9% bound to plasma proteins, binding both human serum albumin and α1-acid glycoprotein .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of each ring structure and the subsequent coupling of these rings. Common synthetic methods may include:

Cyclization reactions: to form the imidazole and benzoxazine rings.

Amide bond formation: to link the various ring structures.

Protecting group strategies: to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

High-throughput screening: of reaction conditions.

Use of catalysts: to enhance reaction rates.

Purification techniques: such as chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound may undergo various types of chemical reactions, including:

Oxidation: Potential oxidation of the imidazole ring.

Reduction: Reduction of carbonyl groups.

Substitution: Nucleophilic substitution reactions at the imidazole or pyrrolidine rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole or pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

This compound may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole or benzoxazine rings.

Medicine: Potential use as a drug candidate due to its complex structure and multiple functional groups.

Industry: Use in the development of new materials or catalysts.

Comparación Con Compuestos Similares

Similar Compounds

Methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate: A similar compound with slight variations in the functional groups or ring structures.

Other imidazole derivatives: Compounds with imidazole rings but different substituents.

Benzoxazine derivatives: Compounds with benzoxazine rings but different substituents.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Propiedades

IUPAC Name |

methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,44,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,54,61)(H,55,62)/t37-,38+,41-,42-,44?,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGAWTUDDJCAGX-GHLXIYJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5C(O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H55N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

882.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B3103501.png)

![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)

![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)

![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)